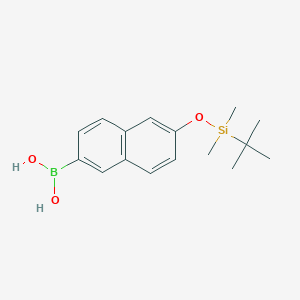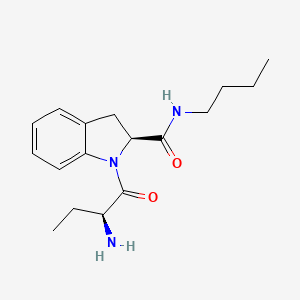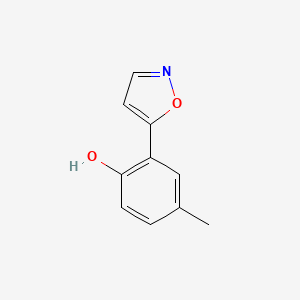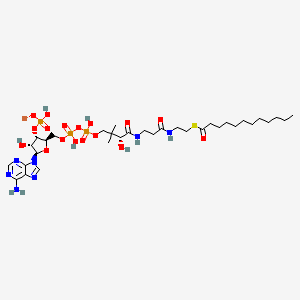
CIDP-RIBOSE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic inosine diphosphate-ribose (CIDP-RIBOSE) is a cyclic nucleotide that plays a significant role in cellular signaling. It is a derivative of inosine diphosphate-ribose and is known for its involvement in calcium signaling pathways. This compound is of particular interest due to its ability to modulate various physiological processes, including muscle contraction, neurotransmitter release, and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclic inosine diphosphate-ribose typically involves the cyclization of inosine diphosphate-ribose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often utilizes specific enzymes such as ADP-ribosyl cyclase, which catalyzes the formation of the cyclic structure from inosine diphosphate-ribose. Chemical synthesis, on the other hand, may involve the use of cyclizing agents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of cyclic inosine diphosphate-ribose is generally carried out using biotechnological approaches. Microbial transformation and enzymatic catalysis are commonly employed due to their efficiency and scalability. For instance, the use of genetically engineered microorganisms that express ADP-ribosyl cyclase can facilitate the large-scale production of cyclic inosine diphosphate-ribose. Additionally, purification processes such as chromatography are used to isolate and purify the compound to the required standards.
Chemical Reactions Analysis
Types of Reactions
Cyclic inosine diphosphate-ribose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: This reaction involves the cleavage of the cyclic structure, resulting in the formation of inosine diphosphate-ribose.
Oxidation: Oxidative reactions can modify the ribose moiety or the inosine base, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the inosine base or the ribose ring, resulting in the formation of modified cyclic inosine diphosphate-ribose compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a suitable catalyst, such as an acid or base.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include inosine diphosphate-ribose, oxidized derivatives of cyclic inosine diphosphate-ribose, and various substituted cyclic inosine diphosphate-ribose compounds.
Scientific Research Applications
Cyclic inosine diphosphate-ribose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide cyclization and hydrolysis reactions.
Biology: It plays a crucial role in calcium signaling pathways, which are essential for various cellular processes.
Medicine: Research on cyclic inosine diphosphate-ribose has implications for understanding and treating diseases related to calcium signaling dysregulation, such as cardiac arrhythmias and neurodegenerative disorders.
Industry: It is used in the development of biosensors and diagnostic tools due to its specific binding properties and signaling capabilities.
Mechanism of Action
Cyclic inosine diphosphate-ribose exerts its effects primarily through the modulation of calcium signaling pathways. It binds to and activates specific receptors on the cell membrane, leading to the release of calcium ions from intracellular stores. This increase in intracellular calcium concentration triggers various downstream signaling pathways that regulate physiological processes such as muscle contraction, neurotransmitter release, and immune responses.
Comparison with Similar Compounds
Similar Compounds
Cyclic adenosine diphosphate-ribose (cADPR): Another cyclic nucleotide involved in calcium signaling.
Nicotinic acid adenine dinucleotide phosphate (NAADP): A potent calcium-mobilizing agent.
Inositol trisphosphate (IP3): A well-known second messenger in calcium signaling pathways.
Uniqueness
Cyclic inosine diphosphate-ribose is unique due to its specific binding properties and its ability to modulate calcium signaling in a distinct manner compared to other cyclic nucleotides. Its structure allows for specific interactions with certain receptors and enzymes, making it a valuable tool for studying calcium signaling and developing therapeutic agents.
Properties
CAS No. |
159501-36-7 |
|---|---|
Molecular Formula |
C15H20N4O14P2 |
Molecular Weight |
542.29 g/mol |
IUPAC Name |
(2R,3R,4S,5S,13S,14S,15R,16R)-3,4,10,14,15-pentahydroxy-8-oxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,19,21-triaza-17-azonia-8λ5,10λ5-diphosphapentacyclo[15.6.1.12,5.113,16.018,23]hexacosa-17(24),18(23),19-trien-22-one |
InChI |
InChI=1S/C15H20N4O14P2/c20-8-5-1-29-34(25,26)33-35(27,28)30-2-6-9(21)11(23)15(32-6)19-4-18(14(31-5)10(8)22)7-12(19)16-3-17-13(7)24/h3-6,8-11,14-15,20-23H,1-2H2,(H2-,16,17,24,25,26,27,28)/t5-,6-,8+,9+,10+,11+,14+,15+/m0/s1 |
InChI Key |
KZFFJWPOKMETIG-MKEWTVTGSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H]([C@@H](O2)N3C=[N+]([C@H]4[C@@H]([C@@H]([C@@H](O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=[N+](C4C(C(C(O4)COP(=O)(OP(=O)(O1)[O-])O)O)O)C5=C3C(=O)NC=N5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


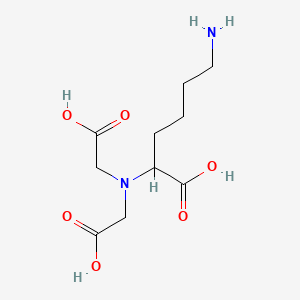
![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)
